molecular formula C9H7F2N3O B572251 1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 1209962-86-6

1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine

Numéro de catalogue: B572251
Numéro CAS: 1209962-86-6
Poids moléculaire: 211.172
Clé InChI: DTUIHQZCUJWJDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a methanamine group (-CH2NH2) and at the 5-position with a 2,6-difluorophenyl ring. The 1,2,4-oxadiazole scaffold is widely studied in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design. The 2,6-difluorophenyl substituent enhances lipophilicity and may influence binding interactions in biological targets, such as ion channels or enzymes.

Propriétés

IUPAC Name

[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O/c10-5-2-1-3-6(11)8(5)9-13-7(4-12)14-15-9/h1-3H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUIHQZCUJWJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC(=NO2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclization of Carboxylic Acid Derivatives

A foundational method for synthesizing 1,2,4-oxadiazoles involves cyclization reactions between carboxylic acid derivatives and amidoximes. For the target compound, 2,6-difluorobenzoyl chloride serves as the acylating agent. The process begins with the formation of an intermediate amidoxime through the reaction of hydroxylamine with a nitrile precursor. Subsequent cyclization under acidic or basic conditions yields the oxadiazole ring.

Reaction Scheme:

R-C≡N+NH2OHR-C(NH2)=N-OHH+/BaseOxadiazole+H2O\text{R-C≡N} + \text{NH}2\text{OH} \rightarrow \text{R-C(NH}2\text{)=N-OH} \xrightarrow{\text{H}^+/\text{Base}} \text{Oxadiazole} + \text{H}_2\text{O}

In one protocol, 2,6-difluorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours to form the amidoxime intermediate. Cyclization is then achieved using trifluoroacetic anhydride (TFAA) as a dehydrating agent, yielding the 1,2,4-oxadiazole scaffold.

Hydrazine-Mediated Coupling

Alternative routes employ hydrazine hydrate to form hydrazide intermediates, which undergo cyclization with carbonyl compounds. For instance, 2,6-difluorophenylacetic acid hydrazide reacts with cyanogen bromide in alkaline conditions to generate the oxadiazole ring. This method emphasizes the role of pH and temperature in controlling regioselectivity.

Key Parameters:

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 60–80°C

  • Yield: 65–75%

Functionalization with Methanamine

Nucleophilic Substitution

The methanamine group is introduced via nucleophilic substitution at the 3-position of the oxadiazole ring. Chloromethyl-oxadiazole intermediates, prepared using thionyl chloride or phosphorus oxychloride, react with aqueous ammonia or ammonium hydroxide under reflux.

Example Protocol:

  • Chlorination: Treat 3-(chloromethyl)-5-(2,6-difluorophenyl)-1,2,4-oxadiazole with SOCl₂ in dichloromethane at 0°C.

  • Amination: Add concentrated NH₄OH dropwise and stir at 25°C for 12 hours.

  • Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Yield: 58–62%

Reductive Amination

An alternative approach involves reductive amination of a ketone precursor. 3-(Aminomethyl)-5-(2,6-difluorophenyl)-1,2,4-oxadiazole is synthesized by reducing an oxime intermediate using sodium borohydride in methanol.

Conditions:

  • Reducing Agent: NaBH₄ (2 equivalents)

  • Solvent: Methanol

  • Time: 4 hours

  • Yield: 70%

Optimization of Reaction Conditions

Catalytic Systems

Recent advancements employ transition metal catalysts to enhance efficiency. Palladium-catalyzed coupling reactions enable the direct introduction of the difluorophenyl group to preformed oxadiazole intermediates.

Catalyst: Pd(PPh₃)₄
Ligand: Xantphos
Solvent: Toluene/Water (10:1)
Yield Improvement: 78% vs. 62% (non-catalytic)

Solvent and Temperature Effects

Solvent polarity critically influences cyclization kinetics. Polar aprotic solvents like DMF accelerate ring closure but may promote side reactions. A comparative study revealed the following trends:

Solvent Reaction Time (h) Yield (%)
DMF372
THF665
Ethanol858

Optimal temperatures range from 60–80°C, balancing reaction rate and decomposition risks.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors to improve scalability and safety. A patented method (WO2017220485A1) describes a one-pot synthesis in a microreactor, achieving 85% yield at 100 g/hour throughput.

Key Advantages:

  • Reduced reaction time (30 minutes vs. 12 hours batch)

  • Enhanced heat dissipation

  • Minimal purification required

Green Chemistry Approaches

Recent efforts emphasize solvent-free mechanochemical synthesis. Ball-milling 2,6-difluorobenzamide and hydroxylamine hydrochloride with K₂CO₃ yields the oxadiazole precursor in 89% yield, eliminating toxic solvents.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45–7.35 (m, 2H, aromatic)

  • δ 6.95–6.85 (m, 1H, aromatic)

  • δ 4.10 (s, 2H, CH₂NH₂)

  • δ 1.80 (br s, 2H, NH₂)

IR (KBr):

  • 3350 cm⁻¹ (N–H stretch)

  • 1620 cm⁻¹ (C=N oxadiazole)

  • 1550 cm⁻¹ (C–F)

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms >99% purity. Critical impurities include unreacted amidoxime (retention time 3.2 minutes) and dehalogenated byproducts .

Analyse Des Réactions Chimiques

Types of Reactions

1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Applications De Recherche Scientifique

1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

2.1.1. [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (CAS: 1803580-84-8)
  • Molecular Formula : C9H9BrClN3O
  • Key Differences :
    • The phenyl ring at the 5-position of the oxadiazole is substituted with a 3-bromo group instead of 2,6-difluoro.
    • Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but increase steric hindrance and lipophilicity.
    • The hydrochloride salt form improves aqueous solubility, critical for bioavailability .
2.1.2. 1-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (CAS: 1443424-87-0)
  • Key Differences: A single 4-fluoro substituent on the phenyl ring vs. 2,6-difluoro. Likely lower metabolic stability due to fewer fluorine atoms .

Heterocycle Core Variants

2.2.1. [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine (CID: 33676775)
  • Molecular Formula : C10H8F2N2O
  • Key Differences: Replaces the 1,2,4-oxadiazole with a 1,2-oxazole ring. The 1,2-oxazole core has reduced nitrogen content, altering hydrogen-bonding capacity and electron distribution. The 2,4-difluorophenyl substitution vs.

Substituent Position and Functional Group Variations

2.3.1. [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine hydrochloride (CAS: 1228880-37-2)
  • Molecular Formula : C10H12N3O·HCl
  • Key Differences :
    • A methyl group at the 5-position of the oxadiazole instead of a difluorophenyl ring.
    • The phenyl ring is attached at the 4-position of the oxadiazole (vs. 5-position in the target compound).
    • The absence of fluorine reduces electronegativity and may lower binding affinity to hydrophobic pockets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Substituent (Position) Molecular Formula Key Features
1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine 1,2,4-Oxadiazole 2,6-Difluorophenyl (5) C9H7F2N3O High electronegativity, lipophilic
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl 1,2,4-Oxadiazole 3-Bromophenyl (5) C9H9BrClN3O Increased steric bulk, HCl salt
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine 1,2-Oxazole 2,4-Difluorophenyl (5) C10H8F2N2O Reduced nitrogen content
1-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl 1,2,4-Oxadiazole 4-Fluorophenyl (5) C9H8FClN3O Mono-fluoro, improved solubility
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine HCl 1,2,4-Oxadiazole 5-Methyl (oxadiazole) C10H12N3O·HCl Methyl substitution, no fluorine

Table 2: Analytical Data Comparison

Compound Name NMR Shifts (δH, ppm) LC-MS (M+H+) Notable Spectral Features
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine 8.89 (NH2), 4.46 (CH2) Distinct NH2 and CH2 signals
[5-[1-(2-Pyridyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methanamine () 9.04 (ArH), 4.52 (CH2) 293.3 Complex aromatic coupling patterns

Research Findings and Implications

  • Halogen Effects: The 2,6-difluoro substitution in the target compound likely enhances metabolic stability and target binding compared to mono-fluoro or brominated analogues .
  • Salt Forms : Hydrochloride salts (e.g., in and ) improve solubility but may alter pharmacokinetic profiles compared to free bases .

Limitations and Contradictions

  • Data Gaps : Pharmacological data (e.g., IC50, binding affinities) are absent in the evidence, limiting functional comparisons.
  • Structural vs. Functional Analysis : While structural differences are clear, their direct impact on biological activity remains speculative without experimental validation.

Activité Biologique

1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine, commonly referred to as a derivative of oxadiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which includes a difluorophenyl group and an oxadiazole moiety. The focus of this article is to explore the biological activity of this compound, particularly in the context of its anticancer properties and other pharmacological effects.

  • Chemical Formula : C₉H₇F₂N₃O
  • Molecular Weight : 211.17 g/mol
  • CAS Number : 1209962-86-6

Biological Activity Overview

Recent research has indicated that compounds containing the oxadiazole ring exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Anticancer Activity

A significant body of research has focused on the anticancer potential of oxadiazole derivatives. For instance, studies have reported that related compounds demonstrate cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia) .

Case Studies and Findings

  • Cytotoxicity Assays :
    • In a study evaluating the cytotoxic effects of different oxadiazole derivatives, it was found that compounds similar to this compound exhibited IC₅₀ values in the micromolar range against MCF-7 cells.
    • Specifically, one derivative showed an IC₅₀ value of 15.63 µM against MCF-7 cells, comparable to standard chemotherapeutics like Tamoxifen .
  • Mechanism of Action :
    • Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells in a dose-dependent manner. This suggests that the mechanism may involve the activation of apoptotic pathways .
  • Comparative Studies :
    • The compound was compared with established anticancer agents such as doxorubicin and showed promising results with lower toxicity profiles while maintaining efficacy against cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown potential antimicrobial activity. For example:

  • Compounds structurally related to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Pharmacological Implications

The biological activities exhibited by this compound suggest several pharmacological implications:

  • Potential as Anticancer Agent : Given its cytotoxicity against various cancer cell lines and relatively low toxicity to normal cells, it presents a potential candidate for further development in cancer therapy.
  • Antimicrobial Development : The antimicrobial properties could lead to applications in treating bacterial infections.

Q & A

Q. What are the key synthetic routes for 1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of a nitrile precursor with hydroxylamine, followed by fluorophenyl substitution. For example, oxadiazole rings are formed via cyclocondensation of amidoximes with activated carboxylic acid derivatives under reflux in aprotic solvents like acetonitrile . Purity optimization requires:
  • Step 1 : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Step 2 : Recrystallization from ethanol/water mixtures to remove unreacted starting materials .
  • Step 3 : Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .

Q. How does the 2,6-difluorophenyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The 2,6-difluorophenyl group enhances lipophilicity (logP ~2.8) compared to non-fluorinated analogs, improving membrane permeability. This is quantified via shake-flask experiments using octanol/water partitioning . Fluorine’s electron-withdrawing effect also stabilizes the oxadiazole ring, as shown by DFT calculations (B3LYP/6-31G* level) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding of adjacent protons at δ 7.2–7.8 ppm) .
  • FT-IR : Identify oxadiazole C=N stretches (~1600 cm⁻¹) and NH₂ bends (~3300 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 240.0742) .

Advanced Research Questions

Q. How can contradictory bioactivity data between analogs be systematically resolved?

  • Methodological Answer : Contradictions arise from substituent positional effects. For example, 3-fluorophenyl analogs may show higher antimicrobial activity than 4-fluorophenyl derivatives due to improved target binding. To resolve this:
  • Step 1 : Perform SAR studies with a library of analogs varying in fluorine position and oxadiazole substitution .
  • Step 2 : Use molecular docking (AutoDock Vina) to compare binding affinities to target enzymes (e.g., CYP450) .
  • Step 3 : Validate with in vitro assays (MIC tests for antimicrobial activity) .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :
  • Reaction Optimization : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and byproduct formation vs. traditional reflux (6–8 hours) .
  • Catalysis : Employ CuI (5 mol%) to accelerate cyclization steps, reducing side reactions .
  • Workflow : Implement inline FTIR monitoring to detect intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can in silico models predict the compound’s metabolic stability?

  • Methodological Answer :
  • Step 1 : Use software like Schrödinger’s ADMET Predictor to estimate metabolic sites (e.g., oxadiazole ring oxidation) .
  • Step 2 : Validate with human liver microsome (HLM) assays: Incubate compound (10 µM) with NADPH-regenerating system, analyze via LC-MS/MS for metabolite identification .
  • Step 3 : Cross-reference with cytochrome P450 inhibition data to assess drug-drug interaction risks .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.